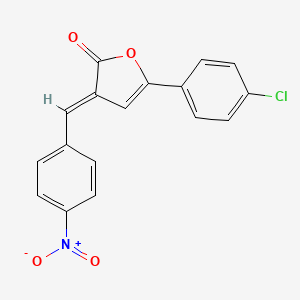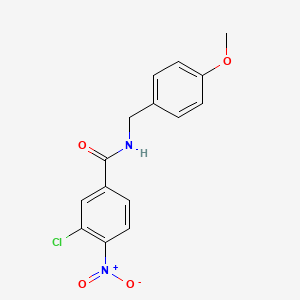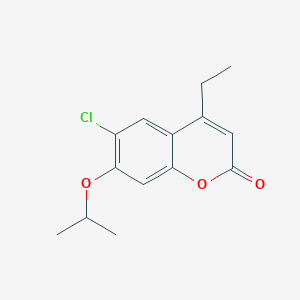![molecular formula C17H19NO4 B5882481 4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)
4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid, also known as IBU-AMBA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. IBU-AMBA is a derivative of furoyl and benzoic acid and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to reduce inflammation in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid in lab experiments is its potential use in cancer treatment and inflammation. It has been found to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for 4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid. One area of research is to further understand its mechanism of action. This will help in the development of more effective treatments for cancer and inflammation. Another area of research is to explore its potential use in other diseases such as cardiovascular diseases and neurodegenerative diseases. Furthermore, research can be conducted to optimize the synthesis method of 4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid to improve its yield and purity.
Métodos De Síntesis
4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid has been synthesized using various methods, including the reaction of 4-aminobenzoic acid with 5-isobutyl-2-methyl-3-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid has been found to have potential use in various research applications. One of the primary areas of research is in the field of cancer treatment. 4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells.
Another area of research is in the field of inflammation. 4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammation.
Propiedades
IUPAC Name |
4-[[2-methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10(2)8-14-9-15(11(3)22-14)16(19)18-13-6-4-12(5-7-13)17(20)21/h4-7,9-10H,8H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYFGXDAXRJCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)

![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)

![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)


![N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide](/img/structure/B5882445.png)

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)


![3-[(4-benzyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5882506.png)